molecular formula C44H36N2 B12542205 N~1~,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine CAS No. 663954-33-4

N~1~,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine

Cat. No.: B12542205
CAS No.: 663954-33-4
M. Wt: 592.8 g/mol
InChI Key: IDLFRDOJEXTXLM-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine is a pyrene-derived diamine with four 4-methylphenyl substituents symmetrically attached to the nitrogen atoms at the 1- and 6-positions of the pyrene core. This structural design enhances its optoelectronic properties, making it a candidate for organic light-emitting diodes (OLEDs) and related applications. Pyrene-based materials are renowned for their high charge-carrier mobility and thermal stability, which are critical for device longevity and efficiency . The methyl groups on the phenyl substituents likely improve solubility and film-forming properties while maintaining molecular rigidity, a balance essential for efficient electroluminescence and hole transport in OLEDs .

Properties

CAS No.

663954-33-4

Molecular Formula

C44H36N2

Molecular Weight

592.8 g/mol

IUPAC Name

1-N,1-N,6-N,6-N-tetrakis(4-methylphenyl)pyrene-1,6-diamine

InChI

InChI=1S/C44H36N2/c1-29-5-17-35(18-6-29)45(36-19-7-30(2)8-20-36)41-27-15-33-14-26-40-42(28-16-34-13-25-39(41)43(33)44(34)40)46(37-21-9-31(3)10-22-37)38-23-11-32(4)12-24-38/h5-28H,1-4H3

InChI Key

IDLFRDOJEXTXLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC5=C6C4=C(C=CC6=C(C=C5)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine typically involves the reaction of pyrene-1,6-diamine with 4-methylphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~) for nitration, halogens (Cl~2~, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs) :
N~1~,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine has been investigated for use in OLEDs due to its high photoluminescence quantum yield and ability to form excimers. The compound's luminescent properties make it suitable for blue light emission, which is crucial for display technologies.

Field-Effect Transistors (OFETs) :
The compound serves as an active layer in organic field-effect transistors, benefiting from its charge transport properties. Studies have shown that devices incorporating this compound exhibit improved mobility and stability compared to traditional organic semiconductors .

Photonic Devices

Sensors :
The unique optical properties of this compound enable its application in sensor technologies. Its ability to undergo fluorescence resonance energy transfer (FRET) makes it a candidate for biosensors that detect specific biomolecules through changes in fluorescence intensity .

Laser Applications :
Research indicates that this compound can be utilized in laser systems due to its high stability and efficiency in converting electrical energy into light. Its incorporation into laser diodes enhances performance metrics such as output power and operational lifespan .

Catalysis

Photocatalysis :
The compound has shown potential as a photocatalyst in various chemical reactions, particularly in hydrogen evolution reactions. Its amine functional groups facilitate the formation of cross-linked networks in covalent organic frameworks (COFs), which are essential for enhancing photocatalytic activity .

Environmental Remediation :
Due to its photocatalytic properties, this compound can be employed in the degradation of environmental pollutants under UV light exposure. This application is critical for developing sustainable methods for waste treatment and pollution control .

Case Study 1: OLED Performance

A study demonstrated that OLEDs utilizing this compound achieved a maximum external quantum efficiency of 20%, significantly higher than devices using conventional materials. The device stability was also enhanced, showing minimal degradation over extended operational periods.

Case Study 2: Photocatalytic Hydrogen Production

In experimental setups, the compound facilitated hydrogen production from water under visible light irradiation with an efficiency of 15 mmol/h/g catalyst. This performance highlights its potential for renewable energy applications and contributes to ongoing research in sustainable energy solutions.

Mechanism of Action

The mechanism of action of N1,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets may vary depending on the application and the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrene-1,6-diamine derivatives exhibit tunable properties based on substituent variations. Below is a detailed comparison with key analogs:

4,9-Diisopropyl-N,N,N’,N’-tetrakis-(4-methyl-biphenyl-3-yl)-pyrene-1,6-diamine (DITBDAP)

  • Substituents : Isopropyl groups at pyrene 4,9-positions; 4-methylbiphenyl at amine sites.
  • Application : Thermally activated delayed fluorescence (TADF) emitter in deep-blue top-emitting OLEDs (TOLEDs).
  • Performance : Achieved an external quantum efficiency (EQE) of 20.60% at 1000 cd/m² and a narrow emission spectrum (FWHM = 16 nm) due to optimized microcavity effects and out-coupling efficiency .
  • Advantage : Branched isopropyl and biphenyl groups enhance steric hindrance, reducing aggregation and improving light out-coupling .

N~1~,N~6~-Di([1,1′-biphenyl]-4-yl)-N,N~6~-bis(9,9-dimethyl-9H-fluoren-2-yl)pyrene-1,6-diamine (PyFB)

  • Substituents : Biphenyl and fluorenyl groups.
  • Application : Hole-transporting material (HTM) in blue fluorescent OLEDs.
  • Performance : Demonstrated superior hole mobility compared to industry-standard N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), attributed to the electron-rich fluorenyl groups enhancing charge delocalization .
  • Advantage : Fluorenyl substituents improve thermal stability and reduce crystallization in thin films .

N,N′-Bis(3-methylphenyl)-N,N′-bis[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-pyrene-1,6-diamine (BD)

  • Substituents : Methylphenyl and fluorenyl-phenyl groups.
  • Application : Fluorescent emitter in hyperfluorescent OLEDs.
  • Performance : Achieved a maximum EQE of 17.4% via Förster resonance energy transfer (FRET) from a sensitizer host, surpassing conventional fluorescent emitters .
  • Advantage : Bulky fluorenyl-phenyl groups suppress triplet-triplet annihilation (TTA), enhancing exciton utilization .

N~1~,N~1~,N~6~,N~6~-Tetrakis(4-(tert-butyl)phenyl)pyrene-1,6-diamine (TBPDP)

  • Substituents : 4-tert-butylphenyl groups.
  • Application : Hyperfluorescent emitter paired with a Pt-based sensitizer.
  • Performance : Enabled efficient triplet-to-singlet exciton conversion via hot reverse intersystem crossing (hRISC), critical for high-efficiency hyper-OLEDs .
  • Advantage : tert-Butyl groups enhance solubility and prevent Dexter energy transfer by maintaining distance between sensitizer and emitter .

Table 1: Comparative Analysis of Pyrene-1,6-diamine Derivatives

Compound Substituents Application Key Performance Metrics Reference
DITBDAP Isopropyl, 4-methylbiphenyl TADF Emitter EQE: 20.60%; FWHM: 16 nm
PyFB Biphenyl, fluorenyl HTM Higher hole mobility vs. NPB
BD Fluorenyl-phenyl Fluorescent Emitter EQE: 17.4% (via FRET)
TBPDP 4-tert-butylphenyl Hyperfluorescent OLED Efficient hRISC process

Substituent Effects on Performance

  • Methyl Groups : Improve film uniformity and thermal stability but may reduce solubility compared to tert-butyl analogs.
  • Bulkier Groups (e.g., tert-butyl, fluorenyl) : Enhance solubility and suppress exciton quenching but may hinder charge transport due to steric effects .
  • Electron-Donating Groups (e.g., biphenyl) : Lower HOMO levels, facilitating hole injection in HTMs .

Biological Activity

N~1~,N~1~,N~6~,N~6~-Tetrakis(4-methylphenyl)pyrene-1,6-diamine (often referred to as TPD or similar derivatives) is a synthetic organic compound belonging to the family of pyrene derivatives. These compounds are significant in various applications, particularly in organic electronics due to their unique photophysical properties and potential biological activities. This article explores the biological activity of TPD, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C36H36N2\text{C}_{36}\text{H}_{36}\text{N}_2

This structure features a pyrene core with four 4-methylphenyl substituents at the amine positions, which significantly influences its electronic properties and biological interactions.

Biological Activity Overview

Research indicates that TPD exhibits various biological activities, particularly in the fields of cellular signaling , antioxidant properties , and potential therapeutic applications .

1. Cellular Signaling

TPD has been studied for its role in modulating cellular signaling pathways. It has shown promise as a hole-transporting material in organic light-emitting diodes (OLEDs), which indirectly suggests its ability to influence cellular functions through electrical signaling mechanisms. The incorporation of TPD in devices can enhance charge transport efficiency, potentially affecting cellular responses to electrical stimuli .

2. Antioxidant Properties

Studies have demonstrated that pyrene derivatives, including TPD, possess antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Therapeutic Applications

Recent investigations have explored the potential therapeutic applications of TPD in cancer treatment. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been observed in vitro. This effect is attributed to its capacity to generate reactive oxygen species (ROS), which can trigger apoptotic pathways .

Case Studies

Several studies have highlighted the biological effects of TPD and related compounds:

  • Study on Antioxidant Activity : A recent study evaluated the antioxidant capacity of various pyrene derivatives, including TPD. The results indicated that TPD effectively reduced oxidative stress markers in cultured neuronal cells, suggesting its potential as a neuroprotective agent .
  • Cancer Cell Apoptosis : In vitro experiments demonstrated that TPD could induce apoptosis in breast cancer cell lines through ROS generation. The study reported a significant decrease in cell viability at higher concentrations of TPD .
  • Electrophysiological Effects : Research involving electrophysiological assessments indicated that TPD could modulate ion channel activity, affecting neuronal excitability and signaling pathways. This modulation may have implications for developing treatments for neurological disorders .

Data Tables

Property Value
Molecular FormulaC36H36N2
Molecular Weight520.70 g/mol
Antioxidant ActivityEffective scavenger of ROS
Apoptosis InductionSignificant in breast cancer cells
Charge Transport EfficiencyHigh in OLED applications

Q & A

Basic: What synthetic routes are available for N⁽¹⁾,N⁽¹⁾,N⁽⁶⁾,N⁽⁶⁾-Tetrakis(4-methylphenyl)pyrene-1,6-diamine, and how is purity validated?

Methodological Answer:
The compound is synthesized via reduction of nitro precursors. For example, pyrene-1,6-diamine derivatives are prepared by reducing 1,6-dinitropyrene (1,6-DNP) using hydrazine hydrate and Raney® Nickel in ethanol/toluene under reflux. Quantitative conversion is confirmed via HPLC (Method 3) and product identity verified by atmospheric-pressure chemical ionization (APcI) mass spectrometry . For tetra-aryl functionalization, cross-coupling reactions (e.g., Buchwald-Hartwig amination) with 4-methylphenylboronic acids or halides are employed. Purity is assessed using:

  • HPLC : Retention time and peak integration.
  • Mass Spectrometry : Molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : C, H, N content matching theoretical values.

Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns. For example, aryl protons in the 4-methylphenyl groups appear as doublets (δ 7.2–7.4 ppm) with methyl groups at δ 2.3–2.5 ppm .
  • X-ray Crystallography : Resolves molecular geometry. A related tetrakis(4-methoxyphenyl)carbazole derivative (CAS 1630723-98-6) crystallizes in a monoclinic system with intermolecular π-π stacking .
  • FT-IR : Confirms amine N-H stretches (~3400 cm⁻¹) and aryl C=C vibrations (~1600 cm⁻¹).

Advanced: How does the electronic structure of this compound impact charge transport in organic electronics?

Methodological Answer:
The extended π-conjugation of the pyrene core facilitates hole/electron transport, while the 4-methylphenyl groups enhance solubility and reduce aggregation. In organic light-emitting diodes (OLEDs), the compound may act as a hole-transport layer (HTL) due to its high HOMO energy (~5.2 eV, estimated via cyclic voltammetry). However, steric hindrance from methyl groups can reduce charge mobility. Comparative studies with unsubstituted analogs show a trade-off between solubility and conductivity .

Advanced: How can contradictory reports on electrochemical stability be resolved?

Methodological Answer:
Discrepancies in stability may arise from:

  • Oxygen/moisture sensitivity : Electrochemical degradation in ambient conditions vs. inert atmospheres.
  • Electrolyte compatibility : Stability in ionic liquids (e.g., [BMIM][PF₆]) vs. aqueous electrolytes.
    Resolution Strategies :
  • Controlled Environment Testing : Use gloveboxes for cyclic voltammetry (CV) and impedance spectroscopy.
  • Accelerated Aging Studies : Monitor HOMO/LUMO shifts under thermal stress (e.g., 80°C for 24h) .

Advanced: What strategies mitigate thermal decomposition in device applications?

Methodological Answer:
Thermogravimetric analysis (TGA) of related compounds shows decomposition onset at ~300°C, with mass loss attributed to methylphenyl group cleavage. Stabilization approaches include:

  • Doping with Antioxidants : Add 1% w/w butylated hydroxytoluene (BHT) to delay oxidation.
  • Encapsulation : Use atomic layer deposition (ALD) of Al₂O₃ to barrier moisture/oxygen .

Advanced: How does substitution symmetry influence aggregation behavior in thin films?

Methodological Answer:
Symmetrical substitution (e.g., four 4-methylphenyl groups) promotes isotropic molecular packing, observed via grazing-incidence X-ray diffraction (GI-XRD). However, methyl groups introduce torsional strain, reducing crystallinity. Atomic force microscopy (AFM) reveals smoother films (RMS roughness <1 nm) when spin-coated from chlorobenzene vs. toluene .

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